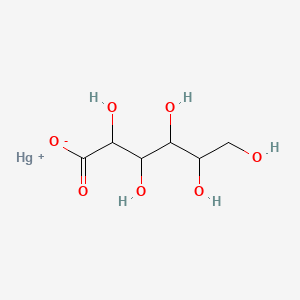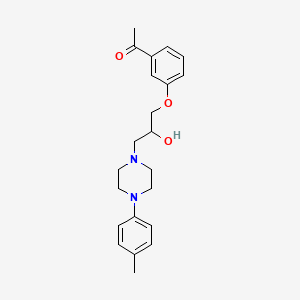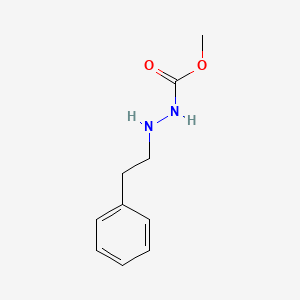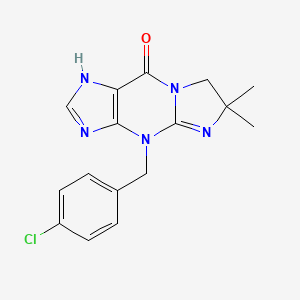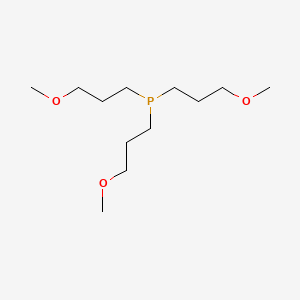
Trifosmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifosmin is a chemical compound with the molecular formula C12H27O3P . It is known for its unique structure, which includes a phosphorus atom bonded to three oxygen atoms and twelve carbon atoms
Preparation Methods
The synthesis of trifosmin involves several steps and specific reaction conditions. One common method includes the reaction of phosphorus trichloride with an alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and yield .
Chemical Reactions Analysis
Trifosmin undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .
Scientific Research Applications
Trifosmin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of trifosmin involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Trifosmin can be compared with other similar compounds, such as:
Tetrofosmin: Used in imaging to determine myocardial ischemia.
Diosmin: A citrus flavonoid used to support vascular health.
Trimethoprim: An antibiotic used to treat bacterial infections. This compound is unique due to its specific structure and the presence of a phosphorus atom, which distinguishes it from other similar compounds .
Properties
CAS No. |
83622-85-9 |
|---|---|
Molecular Formula |
C12H27O3P |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
tris(3-methoxypropyl)phosphane |
InChI |
InChI=1S/C12H27O3P/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2,1-3H3 |
InChI Key |
APRCRSUXFGXHEL-UHFFFAOYSA-N |
SMILES |
COCCCP(CCCOC)CCCOC |
Canonical SMILES |
COCCCP(CCCOC)CCCOC |
Key on ui other cas no. |
83622-85-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


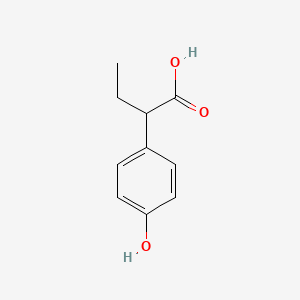

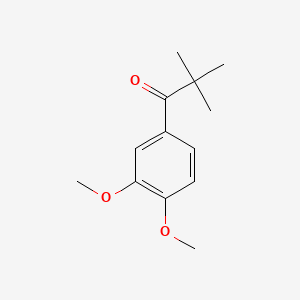
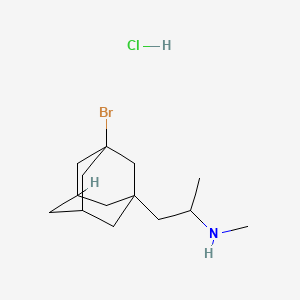

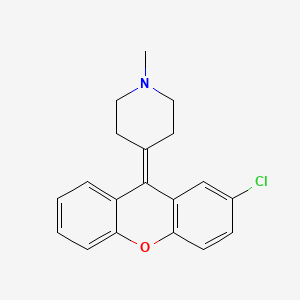

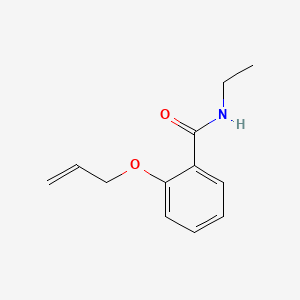
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)
